molecular formula C21H24N4O B1664299 (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea CAS No. 808756-71-0

(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

Cat. No. B1664299
M. Wt: 348.4 g/mol
InChI Key: TYOYXJNGINZFET-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT 102 is a potent and selective antagonist of transient receptor potential vanilloid 1 (TRPV1) receptors under clinical trials. It is a very promising approach for pain management.

Scientific Research Applications

TRPV1 Antagonism for Pain Management

One primary research application of (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, also known as ABT-102, is its role as a potent TRPV1 antagonist. The vanilloid receptor TRPV1 is a cation channel activated by various noxious stimuli, making it a target for novel agents in pain management. ABT-102 has shown significant in vitro potency and drug-like properties for pain trials (Gomtsyan et al., 2008).

TRPV1 Receptor Studies

ABT-102's ability to block polymodal activation of TRPV1 receptors has been extensively studied. It inhibits agonist-evoked increases in intracellular calcium concentrations and is effective in blocking capsaicin and acid activation of TRPV1 receptors in neurons (Surowy et al., 2008). This property makes it highly relevant for research in neurology and pain management.

Anticancer Potential

Compounds containing the phenylurea moiety, similar to the structure of ABT-102, have shown inhibitory activity against cancer cell growth. Research into N-substituted 3-amino-1H-indazole derivatives, which share structural similarities with ABT-102, indicates potential cytotoxic activities towards various cancer cell lines, suggesting a possible avenue for anticancer research (Kornicka et al., 2017).

Application in Molecular Devices

ABT-102's structure has also been studied in the context of molecular devices. Its interactions with cyclodextrin components and photoisomerization properties have been analyzed, revealing potential applications in the field of molecular electronics and materials science (Lock et al., 2004).

Synthesis and Structural Studies

The synthesis, crystal structure, and properties of compounds structurally related to ABT-102 have been extensively explored. These studies contribute to the understanding of the chemical characteristics and potential applications of ABT-102 in various scientific fields (Ye et al., 2021).

properties

CAS RN

808756-71-0

Product Name

(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea

InChI

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1

InChI Key

TYOYXJNGINZFET-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABT 102;  ABT-102;  ABT102;  CHEMBL398338; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-({[(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate (5.67 g, 14 mmol) in tetrahydrofuran (20 ml) was treated with A 5M solution of sodium hydroxide in methanol (8 ml, 40 mmol). After stirring for 30 minutes, the reaction mixture was diluted with water and filtered. The solid was air-dried and then treated with ethanolic HCl to provide the title compound as the hydrochloride salt. 1H NMR (DMSO-d6) δ 1.06 (t, 1.8H, EtOH), 1.27 (s, 9H), 1.75-1.88 (m, 1H), 2.40-2.48 (m, 1H), 2.76-2.88 (m, 1H), 2.90-3.01 (m, 1H), 3.44 (q, 1.2H, EtOH), 5.12 (m, 1H), 6.84 (br d, 1H), 7.05 (d, 1H), 7.20, (m, 1H), 7.26 (s, 2H), 7.31 (s, 1H), 7.69 (d, 1H), 8.10 (s, 1H), 8.70 (s, 1H); MS (ESI+): 349 (M+H)+; Elemental: Calculated for C21H24N4O.HCl.0.6EtOH.0.6H2O: C62.98, H7.09, N13.23; Found: C63.09, H6.97, N13.18.
Name
Methyl 4-({[(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)amino]carbonyl}amino)-1H-indazole-1-carboxylate
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5.67 g
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reactant
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8 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
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(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
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(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
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(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
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(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
Reactant of Route 6
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(R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea

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